4-ethyl-5-methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol
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Overview
Description
4-ethyl-5-methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol is an organic compound with the molecular formula C18H18N2O3. This compound is characterized by the presence of a phenol group substituted with ethyl, methoxy, and phenoxy-pyrazolyl groups. It is a member of the phenol family and exhibits unique chemical properties due to its structural configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.
Phenol substitution: The pyrazole derivative is then reacted with a phenol compound under basic conditions to introduce the phenoxy group.
Ethylation and methoxylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-5-methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
4-ethyl-5-methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethyl-5-methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol involves its interaction with molecular targets such as enzymes or receptors. The phenol group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
5-methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol: Similar structure but lacks the ethyl group.
4-ethyl-5-methoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol: Similar structure but has a methyl group instead of a phenoxy group.
Uniqueness
4-ethyl-5-methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both ethyl and methoxy groups, along with the phenoxy-pyrazolyl moiety, allows for diverse interactions with molecular targets, making it a versatile compound in research and industrial applications.
Biological Activity
4-Ethyl-5-methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol is an organic compound belonging to the class of pyrazole derivatives, characterized by a complex structure that includes a phenolic moiety and various substituents. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.
Chemical Structure
The molecular formula of this compound is C19H20N2O3. Its structure features:
- A pyrazole ring which is known for its biological activity.
- An ethyl group at position 4 and a methoxy group at position 5 on the phenolic ring.
- A phenoxy group substituted on the pyrazole ring.
This unique combination of functional groups enhances its solubility and biological activity compared to simpler phenolic or pyrazole compounds.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a suitable diketone.
- Introduction of the Phenoxy Group : Achieved via nucleophilic aromatic substitution.
- Alkylation Reactions : To introduce the ethyl and methoxy groups using appropriate alkyl halides in the presence of a base.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing pyrazole rings have shown effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for related compounds suggest strong antibacterial activity, often outperforming standard antibiotics like ciprofloxacin .
Compound | MIC (μg/mL) | Activity |
---|---|---|
4-Ethyl-5-methoxyphenol | 15.625 - 62.5 | Antistaphylococcal |
1H-Pyrazole derivatives | 62.5 - 125 | Antienterococcal |
Ciprofloxacin | 0.381 - 48.8 | Standard antibiotic |
Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects, particularly in models of acute inflammation. Its mechanism may involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation.
Anticancer Potential
Preliminary studies suggest that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions between the compound and molecular targets involved in cancer progression are under investigation, with promising results indicating potential therapeutic applications in oncology .
The biological activity of this compound is likely mediated through several mechanisms:
- Hydrogen Bonding : The phenolic hydroxyl group can form hydrogen bonds with target proteins.
- Enzyme Interaction : The pyrazole ring may interact with enzymes or receptors, influencing various biological pathways.
- Antioxidant Activity : The compound may exhibit antioxidant properties, contributing to its overall biological efficacy .
Case Studies
Recent studies have highlighted the potential applications of this compound in treating infections caused by resistant bacterial strains and inflammatory diseases:
- Study on MRSA : A study demonstrated that related compounds exhibited significant antibiofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications to the structure could enhance efficacy against biofilms .
- Cancer Cell Lines : In vitro studies on cancer cell lines revealed that certain derivatives significantly reduced cell viability, indicating potential for further development as anticancer agents.
Properties
IUPAC Name |
4-ethyl-5-methoxy-2-(4-phenoxy-1H-pyrazol-5-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-12-9-14(15(21)10-16(12)22-2)18-17(11-19-20-18)23-13-7-5-4-6-8-13/h4-11,21H,3H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAYLTFKZUXGCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1OC)O)C2=C(C=NN2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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